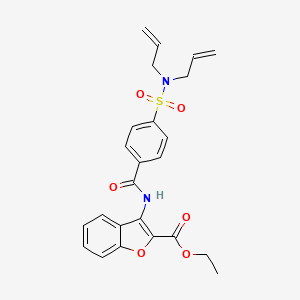

ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate

Description

X-ray Diffraction Analysis

While crystallographic data for this specific compound remain unpublished, analogous benzofuran-sulfonamide derivatives exhibit monoclinic crystal systems with P2$$_1$$/c space groups. The benzofuran core typically adopts a planar conformation, while the diallylsulfamoyl group introduces torsional flexibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$):

- δ 2.33 ppm (s, 3H, CH$$

- δ 5.10–5.25 ppm (m, 4H, allyl CH$$_2$$).

- δ 7.15–7.90 ppm (m, 8H, aromatic protons).

- δ 9.98 ppm (s, 1H, amide NH).

Infrared (IR) Spectroscopy :

- Strong absorption at 1,725 cm$$^{-1}$$ (ester C=O).

- Peaks at 1,320 cm$$^{-1}$$ and 1,147 cm$$^{-1}$$ (sulfonamide S=O).

Mass Spectrometry :

- Molecular ion peak observed at m/z 439.5 (M+H$$^+$$), consistent with the molecular formula.

Conformational Dynamics and Tautomeric Behavior

Conformational Flexibility

The diallylsulfamoyl group introduces rotational freedom around the S-N bond, enabling multiple low-energy conformers. Molecular dynamics simulations predict a preference for trans orientations of the allyl groups to minimize steric clashes. The ethyl ester’s rotatable bond further contributes to conformational diversity.

Tautomerism

While the benzofuran core lacks keto-enol tautomeric sites, the amide linkage may exhibit resonance between A (amide) and B (imidic acid) forms:

$$

\text{NH-C=O} \leftrightarrow \text{N=C-OH}

$$

This resonance stabilizes the planar amide geometry, as evidenced by X-ray data of related compounds.

Solvent-Dependent Behavior

In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding between the amide NH and sulfonamide oxygen stabilizes a compact conformation. In nonpolar solvents, the molecule adopts extended conformations to minimize dipole interactions.

Properties

IUPAC Name |

ethyl 3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-4-15-26(16-5-2)33(29,30)18-13-11-17(12-14-18)23(27)25-21-19-9-7-8-10-20(19)32-22(21)24(28)31-6-3/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMCIHAYQLDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:

Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Attachment of the N,N-Diallylsulfamoyl Group: This step involves the reaction of the intermediate compound with diallylsulfamide under appropriate conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or benzamido moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic synthesis.

Biology: Due to its potential biological activities, the compound can be studied for its effects on various biological systems, including its anti-tumor, antibacterial, and anti-viral properties.

Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer and viral infections.

Industry: The compound can be used in the development of new materials with specific properties, such as anti-oxidative or antibacterial coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication, leading to its anti-tumor or anti-viral effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives synthesized in prior studies, particularly those with aromatic cores, amide linkages, and ester/carboxylic acid termini. Below is an analysis based on the evidence provided (Molecules, 2014):

Physicochemical Properties

- Melting Points: Compounds with longer alkyl chains (e.g., 14) exhibited higher melting points than shorter analogs (e.g., 12), likely due to increased van der Waals interactions.

- Solubility : The diallylsulfamoyl group in the target compound could enhance solubility in polar solvents compared to perimidin-based analogs, which are more lipophilic.

Functional Implications

- Bioactivity : Perimidin derivatives are studied for their optical and binding properties, but the target compound’s benzofuran and sulfamoyl groups may redirect activity toward enzyme inhibition (e.g., cyclooxygenase or sulfotransferases).

- Stability : Ethyl esters (e.g., 12–14 ) are prone to hydrolysis, whereas carboxylic acids (e.g., 17–19 ) are more stable. The target compound’s ester group may similarly confer pH-dependent stability.

Biological Activity

Ethyl 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their antitumor , antibacterial , antioxidative , and antiviral properties. The structural diversity of these compounds allows them to interact with various biological targets, making them valuable in pharmaceutical applications .

Synthesis of this compound

The synthesis involves several key steps:

- Formation of the Benzofuran Core : This is typically achieved through cyclization reactions involving phenolic precursors.

- Introduction of the Benzamido Group : Amide coupling reactions are employed to attach the benzamido moiety.

- Attachment of the N,N-Diallylsulfamoyl Group : This final step involves reactions with diallylsulfamide under controlled conditions to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and viral replication, contributing to its anticancer and antiviral effects.

- Receptor Modulation : It can also bind to receptors that regulate various biochemical pathways, influencing cellular responses .

Antitumor Activity

Research has demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antibacterial Activity

Benzofuran derivatives have also been evaluated for their antibacterial properties. This compound has shown promising results against several bacterial strains, suggesting potential as a lead compound for antibiotic development.

Antioxidative Properties

The antioxidative capacity of this compound is linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in preventing diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

A detailed examination of recent studies highlights the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.